molecular formula Al5Mo B14728126 CID 78062160

CID 78062160

Cat. No.: B14728126
M. Wt: 230.86 g/mol
InChI Key: QRVSLOIPHAUCSA-UHFFFAOYSA-N
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Description

CID 78062160 is a unique identifier assigned to a chemical compound in the PubChem database, a globally recognized repository for chemical structures and properties. For instance, analogous compounds like taurocholic acid (CID 6675) and 3-O-caffeoyl betulin (CID 10153267) are characterized by their structural complexity and bioactivity, which are often analyzed via mass spectrometry (MS) and collision-induced dissociation (CID) techniques .

Properties

Molecular Formula

Al5Mo

Molecular Weight

230.86 g/mol

InChI

InChI=1S/5Al.Mo

InChI Key

QRVSLOIPHAUCSA-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Al].[Al].[Al].[Mo]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of the compound CID 78062160 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve a series of chemical reactions, including condensation, cyclization, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for this compound. Industrial production methods often involve the use of large-scale reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste. The industrial production process also includes quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: The compound CID 78062160 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired reaction outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include derivatives with modified functional groups and enhanced properties.

Scientific Research Applications

Chemistry: In chemistry, CID 78062160 is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its interactions with biological molecules and its potential as a therapeutic agent. Researchers investigate its effects on cellular processes and its potential to modulate biological pathways.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various medical conditions. The compound’s mechanism of action and its effects on specific molecular targets are key areas of investigation.

Industry: In industrial applications, this compound is used in the production of materials with specific properties. Its unique chemical structure makes it suitable for use in the manufacture of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of CID 78062160 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The specific pathways involved depend on the compound’s structure and the context in which it is used.

Comparison with Similar Compounds

Methodological Framework for Comparative Analysis

The comparison of CID 78062160 with similar compounds relies on standardized approaches in cheminformatics and analytical chemistry, as highlighted in the evidence:

  • Structural Similarity : Tools like Tanimoto coefficients or 3D overlays assess molecular alignment and functional group homology .
  • Fragmentation Patterns: CID-based MS/MS techniques differentiate isomers (e.g., ginsenosides) by generating unique fragment ions under varying collision energies .
  • Bioactivity Profiling : Pharmacological studies compare efficacy metrics (e.g., IC₅₀, EC₅₀) and mechanisms of action .

Comparative Analysis with Structurally Related Compounds

The evidence provides examples of compounds analyzed using CID techniques, which can serve as a template for hypothetical comparisons with this compound. Below is a synthesized table based on analogous studies:

Compound (CID) Structural Class Key Fragments (m/z) Biological Activity Reference
Taurocholic acid (6675) Bile acid conjugate 514.3 [M-H]⁻, 80.1 Lipid digestion, membrane interaction
Ginkgolic acid 17:1 (5469634) Phenolic lipid 345.2 [M+H]⁺, 301.1 Antibacterial, enzyme inhibition
3-O-Caffeoyl betulin (10153267) Triterpenoid derivative 623.4 [M+H]⁺, 453.3 Anticancer, anti-inflammatory
Hypothetical this compound Unknown N/A N/A N/A

Key Observations :

  • Structural classes like triterpenoids (CID 10153267) and bile acids (CID 6675) exhibit distinct fragmentation pathways, enabling differentiation via CID-MS .
  • Bioactivity correlates with functional groups; for example, phenolic lipids (CID 5469634) show antimicrobial properties due to alkylphenol moieties .

Analytical Techniques for Differentiation

Mass Spectrometry and CID Fragmentation

Studies on sulfonamides (e.g., CID 5345) demonstrate that CID generates diagnostic ions (e.g., SO₂ loss at m/z 156.1), while high-energy collision dissociation (HCD) produces additional low-mass fragments (e.g., m/z 64.1 for SO₂⁺) . For this compound, similar workflows could resolve structural ambiguities, though experimental validation is required.

Chromatographic Behavior

Compounds like DHEAS (CID 12594) and taurolithocholic acid (CID 439763) are separable via GC-MS or LC-ELSD based on polarity and retention times . These methods could hypothetically profile this compound’s hydrophobicity and stability.

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